N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine
Brand Name: Vulcanchem
CAS No.: 23557-76-8
VCID: VC17996189
InChI: InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19)
SMILES:
Molecular Formula: C14H11F3N2
Molecular Weight: 264.25 g/mol

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine

CAS No.: 23557-76-8

Cat. No.: VC17996189

Molecular Formula: C14H11F3N2

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine - 23557-76-8

Specification

CAS No. 23557-76-8
Molecular Formula C14H11F3N2
Molecular Weight 264.25 g/mol
IUPAC Name N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Standard InChI InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19)
Standard InChI Key OIRRVWDRLICUAY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N

Introduction

Structural Characteristics and Molecular Identity

N-(α,α,α-Trifluoro-m-tolyl)benzamidine features a benzamidine core (C6H5C(=NH)NH2\text{C}_6\text{H}_5\text{C}(=NH)\text{NH}_2) linked to a 3-(trifluoromethyl)phenyl group. Key structural identifiers include:

  • SMILES Notation: C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N\text{C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N}

  • InChIKey: OIRRVWDRLICUAY-UHFFFAOYSA-N\text{OIRRVWDRLICUAY-UHFFFAOYSA-N}

  • Molecular Formula: C14H11F3N2\text{C}_{14}\text{H}_{11}\text{F}_3\text{N}_2

The trifluoromethyl group (CF3-\text{CF}_3) introduces significant electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets. Computational predictions of collision cross sections (CCS) for various adducts further elucidate its gas-phase behavior (Table 1) .

Table 1: Predicted Collision Cross Sections (Ų) for Adducts of N-(α,α,α-Trifluoro-m-tolyl)benzamidine

Adductm/zPredicted CCS
[M+H]+265.09471158.3
[M+Na]+287.07665168.0
[M+NH4]+282.12125164.4
[M-H]-263.08015159.0

Synthetic Methodologies

Classical Coupling Approaches

The compound is typically synthesized via peptide coupling reactions between α,α,α-trifluoro-m-toluidine and benzamidine derivatives. Reagents such as HATU (O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate\text{O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate}) facilitate amide bond formation under mild conditions, yielding the target amidine.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains undocumented, but the presence of the polar amidine group and hydrophobic trifluoromethyl moiety suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies are lacking, though amidines generally exhibit sensitivity to strong acids and bases.

Tandem Mass Spectrometry (MS/MS) Signatures

Collision-induced dissociation (CID) patterns for the [M+H]+ ion (m/z=265.09471m/z = 265.09471) predict fragmentation pathways dominated by loss of NH3_3 and HF, consistent with fluorinated aromatic systems .

Research Gaps and Future Directions

  • Synthetic Optimization: Comparative studies of coupling reagents (e.g., HATU vs. Pd catalysis) could identify cost-effective, high-yield routes.

  • Biological Screening: Prioritize assays against infectious and oncological targets to validate hypothesized activities.

  • Computational Modeling: Density functional theory (DFT) calculations could predict binding modes with biological receptors, guiding structural modifications.

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